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molecular formula C12H20N2O2 B8311646 4-[2-(Isopropylamino)ethoxy]-3-methoxyaniline

4-[2-(Isopropylamino)ethoxy]-3-methoxyaniline

Cat. No. B8311646
M. Wt: 224.30 g/mol
InChI Key: PDPRZQCLJDEJEE-UHFFFAOYSA-N
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Patent
US06300368B1

Procedure details

N-isopropyl-2-(2-methoxy-4-nitrophenoxy)ethylamine (9.29 g) solution in methanol (100 ml) was added with 10% palladium carbon catalyst and subjected to hydrogenation reaction at ambient pressure. After completion of hydrogenation reaction, catalyst was removed by filtration. Filtrate was concentrated under vacuum to obtain 4-[2-(isopropylamino)ethoxy]-3-methoxyaniline (8.15 g) as yellowish oily substance.
Quantity
9.29 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
palladium carbon
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]([NH:4][CH2:5][CH2:6][O:7][C:8]1[CH:13]=[CH:12][C:11]([N+:14]([O-])=O)=[CH:10][C:9]=1[O:17][CH3:18])([CH3:3])[CH3:2]>CO.[C].[Pd]>[CH:1]([NH:4][CH2:5][CH2:6][O:7][C:8]1[CH:13]=[CH:12][C:11]([NH2:14])=[CH:10][C:9]=1[O:17][CH3:18])([CH3:3])[CH3:2] |f:2.3|

Inputs

Step One
Name
Quantity
9.29 g
Type
reactant
Smiles
C(C)(C)NCCOC1=C(C=C(C=C1)[N+](=O)[O-])OC
Name
Quantity
100 mL
Type
solvent
Smiles
CO
Name
palladium carbon
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[C].[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
subjected to hydrogenation reaction at ambient pressure
CUSTOM
Type
CUSTOM
Details
After completion of hydrogenation reaction, catalyst
CUSTOM
Type
CUSTOM
Details
was removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
Filtrate was concentrated under vacuum

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)NCCOC1=C(C=C(N)C=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 8.15 g
YIELD: CALCULATEDPERCENTYIELD 99.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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